molecular formula C10H9ClN2OS B2515236 2-chloro-N-{2-[(cyanomethyl)sulfanyl]phenyl}acetamide CAS No. 83443-28-1

2-chloro-N-{2-[(cyanomethyl)sulfanyl]phenyl}acetamide

Cat. No.: B2515236
CAS No.: 83443-28-1
M. Wt: 240.71
InChI Key: PSQPTDYINCRYJB-UHFFFAOYSA-N
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Description

2-chloro-N-{2-[(cyanomethyl)sulfanyl]phenyl}acetamide is a chemical compound with the molecular formula C10H9ClN2OS and a molecular weight of 240.71 g/mol . It is known for its applications in various fields, including chemistry, biology, and industry. The compound is characterized by the presence of a chloro group, a cyanomethyl group, and a sulfanyl group attached to a phenyl ring, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-{2-[(cyanomethyl)sulfanyl]phenyl}acetamide typically involves the reaction of 2-chloroacetamide with 2-[(cyanomethyl)sulfanyl]aniline under specific conditions. One common method includes the use of a solvent such as ethanol and a catalyst like triethylamine. The reaction is carried out at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include steps such as purification through recrystallization and quality control measures to ensure the consistency of the final product .

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-{2-[(cyanomethyl)sulfanyl]phenyl}acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted acetamides, sulfoxides, sulfones, and heterocyclic compounds, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

2-chloro-N-{2-[(cyanomethyl)sulfanyl]phenyl}acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-chloro-N-{2-[(cyanomethyl)sulfanyl]phenyl}acetamide involves its interaction with specific molecular targets and pathways. The chloro and sulfanyl groups play a crucial role in its reactivity and binding to biological molecules. The compound can inhibit certain enzymes or disrupt cellular processes, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-chloro-N-{2-[(cyanomethyl)sulfanyl]phenyl}acetamide is unique due to the presence of the cyanomethyl and sulfanyl groups, which confer distinct chemical reactivity and biological activity compared to similar compounds. These functional groups allow for a wide range of chemical modifications and applications, making it a valuable compound in research and industry .

Properties

IUPAC Name

2-chloro-N-[2-(cyanomethylsulfanyl)phenyl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9ClN2OS/c11-7-10(14)13-8-3-1-2-4-9(8)15-6-5-12/h1-4H,6-7H2,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSQPTDYINCRYJB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)NC(=O)CCl)SCC#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9ClN2OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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